Acetaldehyde di-isobutylacetal

概要

説明

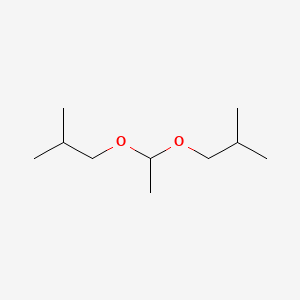

Acetaldehyde di-isobutylacetal, also known as 1,1’-[ethylidenebis(oxy)]bis[2-methylpropane], is an organic compound with the molecular formula C10H22O2. It is a type of acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions

Acetaldehyde di-isobutylacetal can be synthesized through the reaction of acetaldehyde with isobutyl alcohol in the presence of an acid catalyst. The general reaction is as follows:

CH3CHO+2C4H9OH→CH3CH(OCH2CH2CH3)2+H2O

In this reaction, acetaldehyde (CH3CHO) reacts with isobutyl alcohol (C4H9OH) to form this compound and water. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often used to maintain optimal reaction conditions and improve yield. The process involves careful control of temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

Acetaldehyde di-isobutylacetal undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to acetaldehyde and isobutyl alcohol.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Various nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products

Hydrolysis: Acetaldehyde and isobutyl alcohol.

Oxidation: Acetaldehyde can be further oxidized to acetic acid.

Substitution: Depending on the nucleophile, different substituted products can be formed.

科学的研究の応用

Applications in Flavoring and Fragrance

-

Flavoring Agent :

- Acetaldehyde di-isobutylacetal serves as a flavoring agent in food products. It contributes to fruity and sweet notes that enhance the overall sensory experience of various consumables. Its safety profile has been evaluated, indicating its Generally Recognized As Safe (GRAS) status when used in appropriate concentrations .

- Fragrance Component :

Pharmaceutical Applications

This compound is also explored for its potential applications in pharmaceuticals:

- Intermediate in Synthesis :

- Formulation Enhancer :

Toxicological Studies

Research into the toxicological aspects of this compound indicates that it exhibits low toxicity at typical exposure levels. Studies have shown no significant genotoxic effects when assessed through various assays, supporting its safety for use in food and cosmetic applications .

Case Study 1: Flavor Profile Enhancement

A study conducted on flavoring agents demonstrated that incorporating this compound significantly improved the sensory attributes of fruit-flavored beverages. The compound's sweet aroma enhanced consumer acceptance and preference.

Case Study 2: Pharmaceutical Formulation

In a formulation study for a topical pharmaceutical product, this compound was evaluated as a solvent and stabilizer. Results indicated improved solubility of active ingredients and enhanced shelf life of the product.

Data Table: Applications Overview

作用機序

The mechanism by which acetaldehyde di-isobutylacetal exerts its effects depends on the specific reaction or application. In general, the acetal group provides stability to the molecule, preventing unwanted reactions at the aldehyde site. This stability is crucial in protecting groups used in organic synthesis, where selective reactions are desired.

類似化合物との比較

Similar Compounds

Acetaldehyde dimethyl acetal: Similar structure but with methyl groups instead of isobutyl groups.

Acetaldehyde diethyl acetal: Contains ethyl groups instead of isobutyl groups.

Acetaldehyde dipropyl acetal: Contains propyl groups instead of isobutyl groups.

Uniqueness

Acetaldehyde di-isobutylacetal is unique due to its specific alkyl groups, which provide different steric and electronic properties compared to other acetals. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it suitable for specific applications where other acetals might not be as effective.

生物活性

Acetaldehyde di-isobutylacetal (C10H22O2) is a chemical compound that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and food science. This article explores its biological activity, focusing on its metabolic pathways, genotoxicity, and safety profile based on diverse research findings.

This compound is classified as an acetal derived from acetaldehyde. Its structure consists of two isobutyl groups attached to the acetaldehyde moiety, which influences its reactivity and biological interactions. The compound's molecular formula is C10H22O2, and it has a molecular weight of approximately 174.28 g/mol .

Metabolism and Biochemical Pathways

This compound is metabolized in the body through several enzymatic pathways. The primary metabolic route involves hydrolysis to yield acetaldehyde and isobutyl alcohol. Acetaldehyde itself is a significant metabolite of ethanol, primarily processed by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) in the liver .

Enzymatic Activity

- Alcohol Dehydrogenases (ADH) : These enzymes catalyze the oxidation of ethanol to acetaldehyde, with polymorphisms affecting individual metabolism rates .

- Aldehyde Dehydrogenases (ALDH) : Following the formation of acetaldehyde, ALDH enzymes convert it to acetic acid, which is then utilized in various metabolic processes .

Biological Activity and Genotoxicity

The biological activity of this compound includes potential genotoxic effects. Research indicates that acetaldehyde can induce DNA damage through several mechanisms:

- DNA Crosslinking : Acetaldehyde forms interstrand crosslinks in DNA, which can lead to mutations if not repaired properly. This process involves the Fanconi anemia (FA) repair pathway or homologous recombination mechanisms .

- Mutagenicity : In vitro studies have shown that acetaldehyde can cause gene mutations and chromosomal aberrations in various cell lines, including human lymphocytes and mouse lymphoma cells .

Summary of Genotoxic Studies

| Study Type | Cell Line | Observations |

|---|---|---|

| Ames Test | Salmonella typhimurium | Positive mutagenic response at high concentrations |

| Chromosomal Aberration Assay | Human lymphocytes | Induction of chromosomal aberrations and micronuclei |

| Sister Chromatid Exchange Assay | Chinese hamster ovary cells | Positive results indicating genotoxic potential |

Safety Profile

The safety profile of this compound has been evaluated in various contexts:

- Irritation : Exposure to acetaldehyde vapors can cause irritation to the eyes, skin, and respiratory tract .

- Toxicity : Toxicological studies indicate that high concentrations can lead to oxidative stress and cellular damage. However, the acetal form may exhibit reduced toxicity compared to free acetaldehyde due to its stability .

Case Studies

Several case studies have explored the implications of acetaldehyde exposure in different settings:

- Ethanol Consumption : Studies have shown that individuals consuming ethanol produce significant amounts of acetaldehyde, which correlates with increased cancer risk due to its mutagenic properties .

- Occupational Exposure : Workers exposed to high levels of acetaldehyde in industrial settings have reported respiratory issues and increased incidences of cancer, emphasizing the need for safety measures .

特性

IUPAC Name |

2-methyl-1-[1-(2-methylpropoxy)ethoxy]propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-8(2)6-11-10(5)12-7-9(3)4/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIELJSVPUISYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205247 | |

| Record name | Acetaldehyde di-isobutylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-09-0 | |

| Record name | 1,1′-[Ethylidenebis(oxy)]bis[2-methylpropane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde di-isobutylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde di-isobutylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethylidenebis(oxy)]bis[2-methylpropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE DI-ISOBUTYLACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K100428BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。